

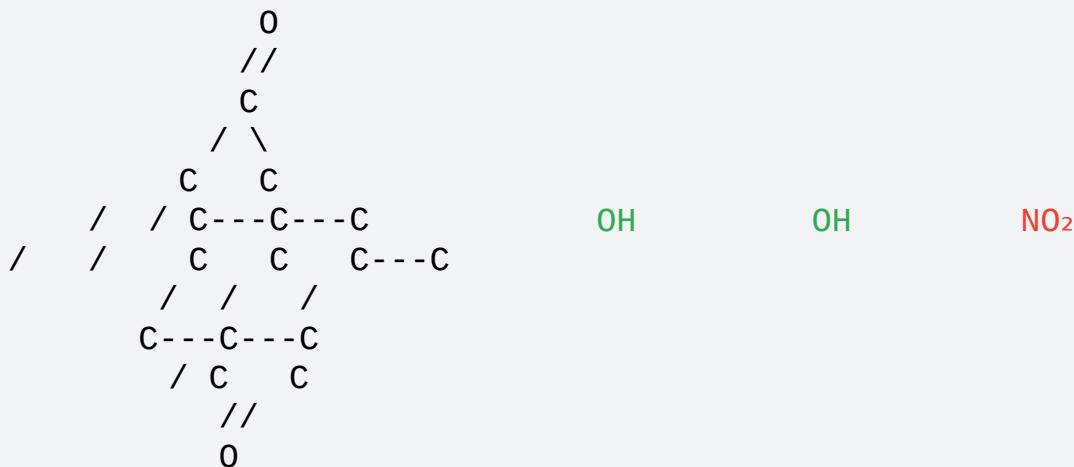
A Technical Guide to Alizarine Orange: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Alizarine orange*

Cat. No.: *B1598492*


[Get Quote](#)

Abstract

Alizarine Orange, a nitrated derivative of alizarin, is an organic compound belonging to the anthracenedione class.^[1] Known scientifically as 1,2-Dihydroxy-3-nitro-9,10-anthracenedione, this compound has established utility in various scientific and industrial domains.^[2] Its primary applications stem from its properties as a mordant dye and a sensitive pH indicator.^{[1][2]} The molecule's structure, featuring a rigid anthraquinone core functionalized with hydroxyl and nitro groups, dictates its chemical behavior, particularly its ability to chelate metal ions and exhibit distinct halochromism.^[1] This guide provides an in-depth analysis of **Alizarine Orange**, consolidating its core physicochemical properties, synthesis pathway, key applications, and handling protocols for professionals in research and development.

Chemical Identity and Physicochemical Properties

Alizarine Orange is precisely identified by its chemical structure and a set of unique identifiers. The anthraquinone backbone serves as the chromophore, while the auxiliary hydroxyl and nitro groups modulate its color and chemical reactivity.^[1]

Alizarine Orange ($C_{14}H_7NO_6$)[Click to download full resolution via product page](#)

Caption: Chemical structure of **Alizarine Orange**.

The fundamental properties of **Alizarine Orange** are summarized in the table below, providing essential data for laboratory and developmental use.

Identifier / Property	Value	Source(s)
IUPAC Name	1,2-dihydroxy-3-nitroanthracene-9,10-dione	[1] [3]
CAS Registry Number	568-93-4	[1] [2] [3]
Synonyms	3-nitroalizarin; C.I. Mordant Orange 14; C.I. 58015	[1] [2]
Molecular Formula	C ₁₄ H ₇ NO ₆	[1] [2] [3] [4]
Molecular Weight	285.21 g/mol	[1] [2] [3] [4]
Percent Composition	C: 58.96%, H: 2.47%, N: 4.91%, O: 33.66%	[1] [2]
Appearance	Orange needles or plates (when crystallized from acetic acid)	[1] [2]
Melting Point	Decomposes at approximately 244°C	[2]
Solubility Profile	Yellow in organic solvents; Purple-red in dilute aqueous alkali; Orange in H ₂ SO ₄	[2]

Synthesis and Chemical Reactivity

The synthesis of **Alizarine Orange** is historically documented and typically involves the modification of alizarin, its parent compound. The process leverages the reactivity of the alizarin aromatic rings to introduce the nitro group at the C3 position.

A common synthetic pathway involves a two-step process starting from alizarin (1,2-dihydroxyanthraquinone).[\[1\]](#) The causality behind this pathway is the controlled functionalization of the anthraquinone core. The first step, bromination, introduces a leaving group at the desired position, which is subsequently replaced by a nitro group via nitration.

Caption: Synthetic workflow for **Alizarine Orange** from Alizarin.

The compound's reactivity is dominated by its functional groups. The two adjacent hydroxyl groups are crucial for its ability to form stable chelate complexes with metal ions, a property that is the basis for its use as a mordant dye.[1] The electron-withdrawing nitro group influences both the compound's color and its overall chemical reactivity.[1]

Core Applications in Scientific Research

While **Alizarine Orange** is known as a textile dye, its utility for researchers and scientists primarily lies in its capacity as a chemical indicator.

pH Indication

The most direct application in a laboratory setting is as a dual-range pH indicator. The protonation and deprotonation of the hydroxyl groups under varying pH conditions alter the molecule's electronic conjugation, resulting in distinct and observable color changes. This halochromic behavior is reliable and reversible, making it a useful tool for estimating pH in various solutions.

- In aqueous solutions, it transitions from golden orange to flat yellow in the pH range of 2.0 to 4.0.[2][5]
- In saturated alcohol solutions, it exhibits a different transition, changing from yellow to purplish-red between pH 5.0 and 6.5.[2][5]

The choice of solvent is critical as it influences the pKa of the indicator's functional groups, thereby shifting the pH range of the color transition. This selective solubility and color behavior underscore its utility as a versatile chemical indicator.[1]

Metal Ion Chelation and Detection

The structural arrangement of a carbonyl oxygen and an adjacent hydroxyl group allows **Alizarine Orange** to act as a bidentate ligand, forming colored complexes with various metal ions. This is the principle behind its function as a mordant dye, where a metal ion (the mordant) fixes the dye to a substrate like cloth.[1] The resulting color is dependent on the chelated metal; for instance, it produces an orange color with an aluminum mordant and a red to violet color with an iron mordant.[2][5] This property can be leveraged in analytical chemistry for the qualitative detection of certain metal ions in solution.

Experimental Protocol: Use as a pH Indicator

This protocol describes the preparation of an **Alizarine Orange** indicator solution and its application for the visual estimation of pH. This procedure is self-validating through the observation of distinct color endpoints corresponding to known pH values.

Objective: To prepare a saturated alcoholic solution of **Alizarine Orange** and use it to determine the approximate pH of an aqueous sample.

Materials:

- **Alizarine Orange** powder (CAS: 568-93-4)
- Ethanol (95% or absolute)
- Test tubes or small beakers
- Stirring rod
- Buffer solutions (pH 4.0, 5.0, 6.0, 7.0 for calibration)
- Sample solution with unknown pH

Methodology:

Part A: Preparation of the Indicator Solution

- Add a small amount of **Alizarine Orange** powder (approx. 50-100 mg) to a 10 mL test tube.
- Add 5 mL of ethanol to the test tube.
- Agitate the mixture vigorously for 1-2 minutes to create a saturated solution. Some solid may remain undissolved.
- Allow the solid to settle. The resulting supernatant is the saturated alcoholic indicator solution.

Part B: Indicator Calibration and Sample Testing

- Label four test tubes with pH values: 4.0, 5.0, 6.0, and 7.0.
- Add 2 mL of the corresponding buffer solution to each labeled test tube.
- Add 1-2 drops of the **Alizarine Orange** indicator solution to each buffer and mix. Observe and record the color. The expected colors are yellow at pH 5.0 and transitioning to purplish-red around pH 6.5.[2][5]
- Add 2 mL of the unknown sample solution to a clean test tube.
- Add 1-2 drops of the indicator solution to the unknown sample and mix.
- Compare the color of the sample solution to the colors of the buffer standards to estimate the pH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Alizarine orange (568-93-4) for sale [vulcanchem.com]
- 2. Alizarine Orange [drugfuture.com]
- 3. Alizarine orange | C14H7NO6 | CID 3770390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cameo.mfa.org [cameo.mfa.org]
- To cite this document: BenchChem. [A Technical Guide to Alizarine Orange: Physicochemical Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598492#alizarine-orange-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com